tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate
Description
tert-Butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 4-bromo-3-methylphenyl moiety through a carbamoylmethyl linkage
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromo-3-methylanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-9-7-10(5-6-11(9)15)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXJXSBIKGVKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CNC(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated aromatic compound. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromo-3-methylphenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Corresponding oxidized phenyl derivatives.
Reduction Products: Reduced phenyl derivatives.
Scientific Research Applications
Synthetic Applications
1.1 Building Block for Organic Synthesis
tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate serves as an important intermediate in organic synthesis. It can be utilized in various coupling reactions, such as Suzuki coupling, to form complex molecules. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
1.2 Synthesis of Tetrasubstituted Pyrroles
The compound has been employed in the synthesis of tetrasubstituted pyrroles, which are significant in medicinal chemistry due to their diverse biological activities. The reaction typically involves the compound's interaction with amines under catalytic conditions.
Biological Applications
2.1 Potential Therapeutic Uses
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Compounds with related structures have shown potential in reducing oxidative stress, which is crucial for neuroprotection.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase .
2.2 Mechanism of Action
The mechanism of action involves the interaction of the carbamate group with nucleophilic sites on proteins, leading to modifications that can alter enzyme activities or receptor functions. The brominated phenyl group may also participate in non-covalent interactions that enhance biological activity.
Industrial Applications
3.1 Specialty Chemicals Production
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings and adhesives due to its stability and reactivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The brominated phenyl group can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl N-(4-bromophenyl)carbamate
Uniqueness: tert-Butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate is unique due to the presence of both a brominated aromatic ring and a carbamate group, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
tert-Butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate, commonly referred to by its chemical structure, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is tert-butyl (4-bromo-3-methylphenyl)carbamate, with the molecular formula C12H16BrNO2 and a molecular weight of 286.17 g/mol. The structure includes a tert-butyl group, a carbamate moiety, and a brominated aromatic ring, which may contribute to its biological properties.
Research indicates that compounds similar to this compound can exhibit various biological activities through several mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown the ability to reduce oxidative stress in cellular models, which is crucial for neuroprotection.
- Inhibition of Enzymatic Activity : Some derivatives are known to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, potentially preventing amyloid-beta aggregation.
Biological Activity Insights
Recent studies have highlighted the biological activities associated with this compound:
- Neuroprotective Effects : In vitro studies suggest that related compounds can protect astrocytes from amyloid-beta-induced toxicity by reducing pro-inflammatory cytokines like TNF-α and scavenging free radicals .
- Antimicrobial Properties : Research on similar carbamate derivatives indicates potential antimicrobial activity against various pathogens. For instance, O-aryl-carbamoyl derivatives have demonstrated significant antimicrobial effects against planktonic microbial cells and biofilm formation .
Neuroprotective Study
A study investigated the neuroprotective effects of a structurally similar compound (M4) in astrocyte cultures exposed to amyloid-beta. The results showed that the compound significantly reduced cell death and inflammatory markers, indicating a protective effect against neurodegeneration .
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of O-aryl-carbamoyl derivatives, revealing low minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli. This suggests that modifications in the carbamate structure can enhance antimicrobial activity .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
